molecular formula C19H20N4O4 B2356536 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate CAS No. 926079-83-6

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate

Cat. No. B2356536
CAS RN: 926079-83-6
M. Wt: 368.393
InChI Key: ZVNYSVGVQYVEAK-UHFFFAOYSA-N
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Description

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate is a chemical compound that belongs to the class of phthalazine derivatives. It has attracted the attention of researchers due to its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate is not fully understood. However, it has been reported to inhibit the activity of different enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been reported to modulate the expression of different genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have reported that it can reduce blood pressure and improve glucose tolerance in animal models of hypertension and diabetes.

Advantages And Limitations For Lab Experiments

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in different solvents. It is also stable under different experimental conditions and can be stored for long periods. However, it has some limitations, including its low water solubility, which can affect its bioavailability and pharmacokinetic properties. It can also be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate has several potential future directions for research. One area of interest is its potential as a therapeutic agent for different diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to investigate its mechanism of action and pharmacokinetic properties in vivo. Another area of interest is its potential as a probe for studying protein-protein interactions and enzyme activity. It can also be used as a starting material for the synthesis of new phthalazine derivatives with improved pharmacological properties. Finally, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate can be used as a tool for investigating the role of different genes and signaling pathways in different physiological and pathological processes.

Synthesis Methods

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate can be synthesized using a multistep process that involves the reaction of different chemical reagents. The synthesis method involves the condensation of 2-amino-4-cyanopyridine with cyclohexyl isocyanate to form [(1-cyanocyclohexyl)carbamoyl]pyridine. This intermediate compound is then reacted with 2-bromoacetic acid to obtain [(1-cyanocyclohexyl)carbamoyl]methyl 2-pyridylacetate. Finally, the reaction of this compound with 4-hydroxyphthalic anhydride results in the formation of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate.

Scientific Research Applications

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of different diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, it has been used as a probe to study protein-protein interactions and enzyme activity. In pharmacology, it has been studied for its potential as a therapeutic agent for cardiovascular diseases and diabetes.

properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c20-12-19(8-4-1-5-9-19)21-16(24)11-27-17(25)10-15-13-6-2-3-7-14(13)18(26)23-22-15/h2-3,6-7H,1,4-5,8-11H2,(H,21,24)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNYSVGVQYVEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)CC2=NNC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate

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